5,6-Dihydroxycytosine (also known as Isouramil), CAS 3914-34-9, is a highly reactive pyrimidine derivative utilized primarily as a specialized redox-cycling agent and a quantitative biomarker for pyrimidine-specific oxidative DNA damage. In biomedical research and assay development, it is procured to model glucose-6-phosphate dehydrogenase (G6PD) deficiency-related hemolysis (favism) and to evaluate the substrate specificity of base excision repair (BER) enzymes [1]. Unlike generic oxidative stressors, 5,6-dihydroxycytosine provides a precise molecular model for targeting endonuclease III-like 1 (hNTH1) activity and acts as a direct chemical trigger for catalytic glutathione depletion in hematological assays[2].
Using broad-spectrum oxidative stressors (like hydrogen peroxide) or purine-based DNA damage markers (like 8-oxoguanine) fails to replicate the precise biochemical pathways targeted by 5,6-dihydroxycytosine. In DNA repair assays, purine lesions are processed by different glycosylases (e.g., OGG1), rendering them ineffective for evaluating pyrimidine-specific BER kinetics [1]. In hematological models, substituting 5,6-dihydroxycytosine with its closest structural analog, divicine, alters the autoxidation half-life and NADPH/NADH oxidation ratios, leading to skewed glutathione depletion kinetics and inaccurate modeling of red blood cell hemolysis[2]. For accurate quantification of cytosine-specific oxidative lesions or standardized G6PD-deficiency assays, the exact structural configuration of 5,6-dihydroxycytosine is strictly required.
In oxygen-saturated solutions at 26 °C, 5,6-dihydroxycytosine undergoes rapid autoxidation to generate hydrogen peroxide and deplete glutathione. It exhibits an autoxidation half-life of approximately 1 minute, compared to 3 minutes for its close analog divicine [1]. This rapid kinetic profile makes it a superior choice for inducing acute oxidative stress in red blood cell models.
| Evidence Dimension | Autoxidation half-life (tau 1/2) in oxygen-saturated solution (26 °C) |
| Target Compound Data | ~1 minute |
| Comparator Or Baseline | Divicine (~3 minutes) |
| Quantified Difference | 3-fold faster autoxidation rate |
| Conditions | Oxygen-saturated aqueous solution at 26 °C |
Enables researchers to trigger acute, highly reproducible oxidative stress and glutathione depletion in in vitro G6PD-deficiency assays faster than alternative aglycones.
5,6-Dihydroxycytosine is a specific substrate for the human endonuclease III-like 1 (hNTH1) enzyme, which excises oxidized pyrimidines. Unlike the widely used oxidative damage marker 8-oxoguanine, which is excised by OGG1, 5,6-dihydroxycytosine allows for the isolated study of pyrimidine-targeted BER pathways[1]. Furthermore, its excision kinetics differ significantly from other pyrimidine lesions like thymine glycol, necessitating its specific use for accurate hNTH1 kinetic profiling.
| Evidence Dimension | DNA Glycosylase Specificity |
| Target Compound Data | Specifically excised by hNTH1 (pyrimidine-specific BER) |
| Comparator Or Baseline | 8-Oxoguanine (excised by OGG1, purine-specific BER) |
| Quantified Difference | Orthogonal enzyme pathway activation (hNTH1 vs. OGG1) |
| Conditions | In vitro DNA glycosylase excision assays |
Essential for assay developers who need to specifically isolate and quantify pyrimidine-directed DNA repair mechanisms without purine pathway interference.
When DNA is treated with osmium tetroxide (OsO4), cytosine residues are oxidized to cytosine glycol, which subsequently forms 5,6-dihydroxycytosine. Using generic oxidative markers fails to capture this specific chemical pathway. Quantifying 5,6-dihydroxycytosine via gas chromatography/isotope-dilution mass spectrometry (GC/IDMS) provides a direct, stoichiometric readout of OsO4-induced pyrimidine damage before downstream deamination to 5,6-dihydroxyuracil occurs [1].
| Evidence Dimension | Specificity of OsO4-induced DNA lesion formation |
| Target Compound Data | Direct stable product of OsO4-mediated cytosine oxidation |
| Comparator Or Baseline | 5-Hydroxyuracil (downstream deamination product) |
| Quantified Difference | Captures the primary oxidation state prior to secondary degradation |
| Conditions | OsO4-treated DNA analyzed via GC/IDMS |
Provides analytical chemists with a precise reference standard to quantify primary pyrimidine oxidation events before secondary degradation skews the data.
Where 5,6-dihydroxycytosine is the right choice for inducing acute, standardized oxidative stress and glutathione depletion in red blood cell assays, outperforming generic peroxides or slower-reacting aglycones like divicine [1].
Where this compound is the right choice for formulating oligonucleotide substrates used to evaluate hNTH1 and NEIL glycosylase activity, as it avoids cross-reactivity with purine-repair enzymes like OGG1 [2].
Where this compound is the right choice as a mass spectrometry reference standard (GC/IDMS or LC-MS/MS) for quantifying endogenous oxidative DNA damage or specific OsO4-induced lesions in toxicological screening [2].